Methyl 5-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-[[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4/c1-23-13(22)11-3-2-10(24-11)8-21-6-4-9(5-7-21)12-19-20-14(25-12)15(16,17)18/h2-3,9H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGMSSHVUVTOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a compound that incorporates a furan ring and a trifluoromethyl-substituted oxadiazole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Furan Ring : Contributes to the lipophilicity and potential bioactivity.
- Trifluoromethyl Group : Enhances metabolic stability and alters pharmacokinetics.
- Oxadiazole Moiety : Known for various biological activities including anticancer effects.
Anticancer Activity
- Mechanism of Action : The incorporation of the oxadiazole ring has been linked to inhibition of key enzymes involved in cancer cell proliferation such as HDAC (Histone Deacetylase) and thymidylate synthase . These pathways are crucial for DNA synthesis and cell cycle regulation.
-
Case Studies :
- A study demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values ranging from 10 µM to 30 µM .
- In vivo studies indicated that similar compounds significantly reduced tumor growth in xenograft models .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 15.0 | |
| Compound B | MCF7 | 20.0 | |
| Compound C | A549 (lung cancer) | 25.0 |
Anti-inflammatory Activity
Research indicates that oxadiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . These findings suggest potential therapeutic applications in diseases characterized by excessive inflammation.
Antimicrobial Activity
The oxadiazole scaffold has shown promising antibacterial and antifungal properties. Studies have reported that compounds with similar structures exhibit activity against gram-positive bacteria and fungi .
Pharmacokinetics
The presence of the trifluoromethyl group enhances lipophilicity, which may improve absorption and bioavailability. Preliminary studies suggest favorable pharmacokinetic profiles for similar compounds, indicating potential for oral administration .
Safety Profile
While the biological activities are promising, safety assessments are crucial. Compounds containing oxadiazoles have been associated with toxicity at high doses; therefore, careful dose optimization is necessary during therapeutic development .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with oxadiazole rings exhibit notable antimicrobial activity. The minimum inhibitory concentration (MIC) values for related compounds suggest effective inhibition against various pathogens.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| Example A | 0.22 | Staphylococcus aureus |
| Example B | 0.25 | Staphylococcus epidermidis |
The structural features of methyl 5-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate may enhance its activity against resistant strains of bacteria.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been assessed using various cancer cell lines. Studies reveal promising results:
| Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|
| U251 (Glioblastoma) | <30 | Cytotoxic |
| WM793 (Melanoma) | <30 | Cytotoxic |
The mechanisms underlying these effects may include the inhibition of biofilm formation in bacterial pathogens and direct cytotoxicity against cancer cells.
Case Studies
A notable case study involved the synthesis of a series of oxadiazole derivatives that included this compound). This study emphasized structure–activity relationships (SAR), demonstrating how specific substituents can enhance biological activity.
Key Findings from Case Studies:
- Structure–Activity Relationships: Variations in substituents on the oxadiazole ring significantly impacted antimicrobial potency.
- Mechanisms of Action: Compounds were shown to disrupt bacterial cell membranes and inhibit essential metabolic pathways in cancer cells.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl ester group on the furan ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is essential for generating intermediates for further functionalization (e.g., amide coupling):
Reaction :
Conditions :
This transformation enhances solubility in polar solvents and enables conjugation with bioactive molecules via carboxylate intermediates .
Nucleophilic Substitution at Piperidine Nitrogen
The piperidine nitrogen participates in alkylation or acylation reactions due to its nucleophilic character. For example:
Reaction :
Conditions :
These reactions modify the piperidine moiety to alter pharmacokinetic properties or introduce targeting groups.
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring exhibits stability under physiological conditions but undergoes ring-opening or substitution under specific conditions:
Electrophilic Substitution
The electron-deficient oxadiazole ring allows electrophilic attack at the 5-position (adjacent to the trifluoromethyl group):
Reaction :
Conditions :
Concentrated HNO/HSO (1:3), 0°C, 1 h .
Ring-Opening Reactions
Under strong reducing agents (e.g., LiAlH), the oxadiazole ring opens to form hydrazine derivatives:
Reaction :
Conditions :
LiAlH, THF, reflux, 4 h .
Trifluoromethyl Group Stability
The trifluoromethyl (-CF) group is chemically inert under most conditions but can participate in radical reactions or serve as a bioisostere for metabolic stability enhancement .
Furan Ring Modifications
The furan ring undergoes electrophilic substitution (e.g., bromination) at the 5-position:
Reaction :
Conditions :
Br in CHCl, RT, 2 h .
Key Research Findings
-
The oxadiazole ring’s stability in biological environments makes it a privileged scaffold for drug design .
-
Piperidine functionalization improves blood-brain barrier penetration in CNS-targeted therapies .
-
The trifluoromethyl group enhances metabolic stability, reducing hepatic clearance .
This compound’s versatility in chemical reactions positions it as a promising candidate for further optimization in therapeutic development.
Q & A
Basic: How can the synthesis of the 1,3,4-oxadiazole ring in this compound be optimized?
Methodological Answer:
The 1,3,4-oxadiazole core is typically synthesized via cyclization of acylhydrazides or thiosemicarbazides under dehydrating conditions. For this compound, a method involving stirring intermediates in acidic or basic media (e.g., using POCl₃ or H₂SO₄) at 80–100°C for 4–6 hours is recommended. Reaction progress should be monitored via TLC (e.g., hexane:ethyl acetate, 7:3), followed by precipitation with ice-cold water and NaOH to isolate the product . Recrystallization from methanol improves purity .
Basic: What purification techniques are effective for isolating intermediates containing the piperidine moiety?
Methodological Answer:
Column chromatography with silica gel (gradient elution: 10–30% ethyl acetate in hexane) is suitable for isolating piperidine intermediates. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) can resolve impurities. suggests ammonium acetate buffer (pH 6.5) for stabilizing charged intermediates during analysis .
Basic: How should the furan-2-carboxylate ester group be characterized spectroscopically?
Methodological Answer:
- ¹H NMR : Look for furan protons as doublets (δ 6.2–7.5 ppm) and ester methyl groups as singlets (δ 3.7–3.9 ppm).
- FTIR : Confirm the ester carbonyl stretch at ~1720 cm⁻¹ and furan C-O-C asymmetric vibrations at 1250–1300 cm⁻¹ .
- LC-MS : Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns of the ester group .
Advanced: How do electronic effects of the trifluoromethyl group influence bioactivity?
Methodological Answer:
The -CF₃ group enhances metabolic stability and lipophilicity, affecting binding to hydrophobic enzyme pockets. Computational studies (DFT or molecular docking) can quantify its electron-withdrawing effect on the oxadiazole ring’s aromaticity. highlights similar trifluoromethyl-substituted compounds showing enhanced inhibition of kinases or proteases via π-π stacking and halogen bonding . Validate experimentally using SAR studies with CF₃ analogs and enzymatic assays.
Advanced: What strategies resolve stereochemical ambiguities in the piperidine ring’s substitution pattern?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., dichloromethane/pentane).
- NOESY NMR : Detect spatial proximity between the piperidine N-methyl group and adjacent protons to confirm chair conformations.
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with ethanol/hexane to separate enantiomers, as demonstrated in for analogous heterocycles .
Advanced: How can in silico modeling predict metabolic stability of this compound?
Methodological Answer:
- P450 Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor or SwissADME simulate oxidation sites (e.g., furan or piperidine moieties).
- CYP3A4/2D6 Docking : Use AutoDock Vina to model interactions with cytochrome active sites.
- MetaSite : Compare metabolic pathways with trifluoromethyl-oxadiazole derivatives from , noting susceptibility to esterase hydrolysis .
Basic: What stability studies are critical for storing this compound?
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>150°C typical for oxadiazoles).
- Hydrolytic Stability : Test pH-dependent ester hydrolysis (e.g., PBS buffer at pH 7.4 and 2.0) via HPLC monitoring.
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation, as recommended for similar furan derivatives in .
Advanced: How to design analogs to improve solubility without compromising activity?
Methodological Answer:
- Prodrug Approach : Replace the methyl ester with a morpholinoethyl ester (enhances aqueous solubility; describes ester-to-amide derivatization ).
- PEGylation : Introduce polyethylene glycol chains at the piperidine N-position.
- Salt Formation : Use trifluoroacetic acid (TFA) or HCl to generate water-soluble salts of the basic piperidine nitrogen.
Advanced: What analytical methods validate batch-to-batch consistency?
Methodological Answer:
- HPLC-UV/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 30–90% ACN).
- Elemental Analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values.
- NMR Purity : Ensure <2% impurity peaks in ¹H and ¹³C spectra, referencing ’s pharmacopeial standards .
Advanced: How to address low yields in the alkylation of the piperidine nitrogen?
Methodological Answer:
- Base Optimization : Use K₂CO₃ or DIPEA in DMF at 60°C to deprotonate the piperidine nitrogen.
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes (e.g., 100°C, 150 W).
- Protecting Groups : Temporarily protect the oxadiazole ring with a Boc group during alkylation, then deprotect with TFA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
